molecular formula C7H9FN2O3 B11794797 Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11794797
M. Wt: 188.16 g/mol
InChI Key: MFRJHHYSXDUVAG-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This specific compound is characterized by the presence of a fluorine atom at the fourth position, a hydroxyl group at the fifth position, a methyl group at the first position, and an ethyl ester group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of Functional Groups: The fluorine atom can be introduced through halogenation reactions, while the hydroxyl group can be added via hydroxylation reactions. The methyl group is typically introduced through alkylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate: Lacks the fluorine and methyl groups.

    Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Contains a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The combination of functional groups in this compound provides a distinct profile that can be exploited for various applications.

Properties

Molecular Formula

C7H9FN2O3

Molecular Weight

188.16 g/mol

IUPAC Name

ethyl 4-fluoro-2-methyl-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C7H9FN2O3/c1-3-13-7(12)5-4(8)6(11)10(2)9-5/h9H,3H2,1-2H3

InChI Key

MFRJHHYSXDUVAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(N1)C)F

Origin of Product

United States

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